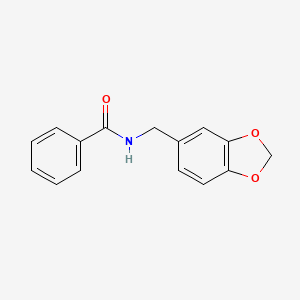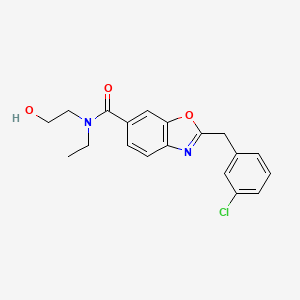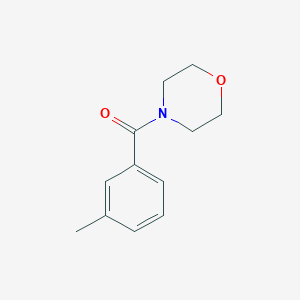![molecular formula C11H14ClNOS2 B5201105 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide, also known as CMET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamides and is a derivative of acetamide.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to reduce the levels of toxic amyloid beta peptides, which can lead to the prevention of neuronal damage.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide. One direction is to further investigate its potential therapeutic applications in cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, the development of new synthetic methods for 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide could lead to improved yields and purity, which could make it more accessible for research purposes.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide involves the reaction of 4-chlorobenzenethiol with 2-chloro-N-(2-methylthioethyl)acetamide in the presence of a base. This reaction leads to the formation of 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide as a white crystalline solid with a melting point of 90-92°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has shown potential therapeutic applications in several areas of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of the disease.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS2/c1-15-7-6-13-11(14)8-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKRTSNGFVBCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
